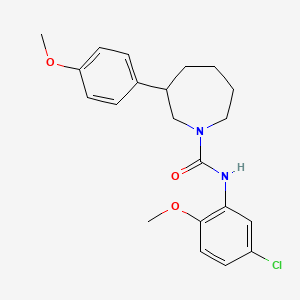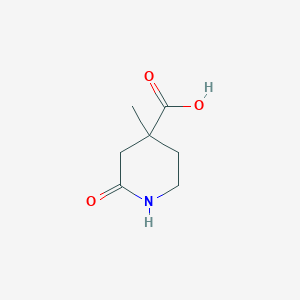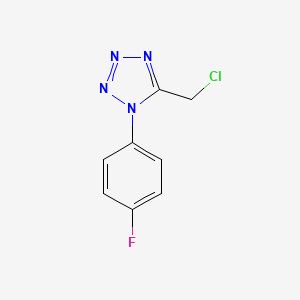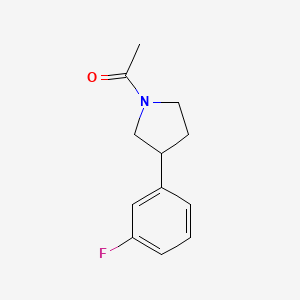
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)ethanone” is a synthetic compound with the empirical formula C12H14FNO . It is also known as flephedrone and belongs to the substituted cathinone class of compounds. The five-membered pyrrolidine ring in this compound is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)ethanone” is characterized by a pyrrolidine ring attached to a fluorophenyl group and an ethanone group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring serves as a versatile scaffold for developing biologically active compounds. Medicinal chemists frequently explore this nitrogen heterocycle due to several key features:
Selective Androgen Receptor Modulators (SARMs)
Researchers have synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs. These compounds selectively target androgen receptors, potentially impacting muscle growth, bone health, and other physiological processes .
Neurodegenerative Diseases and Tropomyosin Receptor Kinases (TrkA/B/C)
Dysregulation of TrkA/B/C expression and signaling is associated with neurodegenerative diseases. Investigating pyrrolidine-based compounds may offer insights into therapeutic interventions for conditions like Parkinson’s, Huntington’s, and Alzheimer’s disease .
Organocatalysis and Asymmetric Synthesis
Pyrrolidine derivatives play a crucial role in organocatalysis. Their chiral properties enable asymmetric synthesis, making them valuable tools for creating complex molecules with high enantioselectivity .
Fluorinated Pyrrolidines in PET Imaging
Researchers have explored radiofluorinated (2-pyrrolidin-1-yl)imidazo derivatives for positron emission tomography (PET) imaging. These compounds could aid in visualizing specific biological processes and diagnosing diseases .
Functional Materials and Polymer Chemistry
Pyrrolidine-based compounds find applications in functional materials, such as polymers and sensors. Their unique properties contribute to material design and performance .
Direcciones Futuras
The future research of “1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)ethanone” and similar compounds may focus on further exploring their biological activities and potential therapeutic applications. Additionally, more studies are needed to understand their synthesis, chemical reactions, and safety profiles .
Propiedades
IUPAC Name |
1-[3-(3-fluorophenyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-9(15)14-6-5-11(8-14)10-3-2-4-12(13)7-10/h2-4,7,11H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERXIFUAQCAOJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2967800.png)

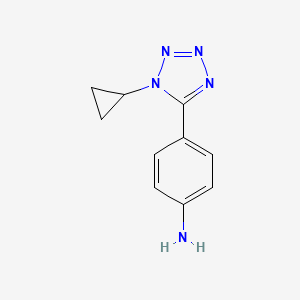
![1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride](/img/structure/B2967805.png)
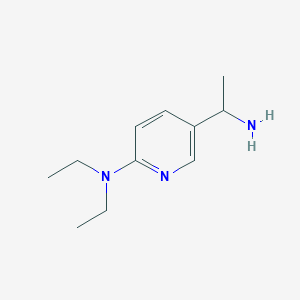
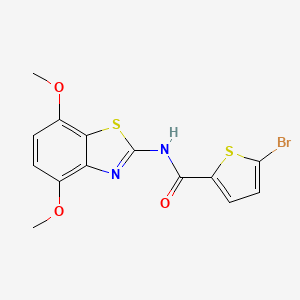
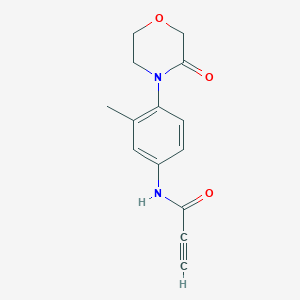
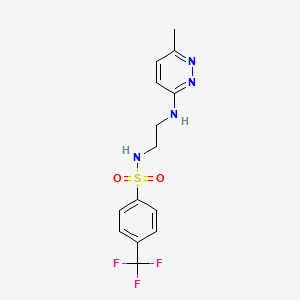
![2-(6-benzimidazolo[1,2-c]quinazolinylthio)-N-(2-furanylmethyl)acetamide](/img/structure/B2967813.png)
